molecular formula C8H9BrClN B7966080 1-(3-Bromo-5-chlorophenyl)ethan-1-amine

1-(3-Bromo-5-chlorophenyl)ethan-1-amine

Cat. No.: B7966080
M. Wt: 234.52 g/mol
InChI Key: NFCJCVKOQVGOHP-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H9BrClN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 3 and 5 positions, respectively

Preparation Methods

The synthesis of 1-(3-Bromo-5-chlorophenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-chlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source under appropriate conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-5-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon (Pd/C).

Scientific Research Applications

1-(3-Bromo-5-chlorophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior.

Comparison with Similar Compounds

1-(3-Bromo-5-chlorophenyl)ethan-1-amine can be compared with other phenylethylamine derivatives, such as:

    1-(3-Bromo-4-chlorophenyl)ethan-1-amine: Similar structure but with different substitution pattern, leading to variations in chemical reactivity and biological activity.

    1-(3-Bromo-5-fluorophenyl)ethan-1-amine: Substitution of chlorine with fluorine, which can affect the compound’s lipophilicity and metabolic stability.

    1-(3-Bromo-5-methylphenyl)ethan-1-amine: Introduction of a methyl group, which can influence the compound’s steric properties and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-bromo-5-chlorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCJCVKOQVGOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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